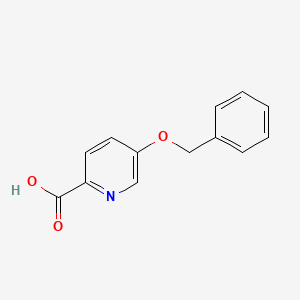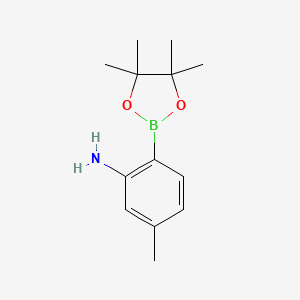
Pyrimidine-4-carboxamide
Übersicht
Beschreibung
Pyrimidine-4-carboxamide is a versatile chemical scaffold that has been extensively studied due to its potential applications in pharmaceuticals and materials science. The core structure of pyrimidine is known for its good pharmacokinetic properties, making it a desirable moiety for drug development . The carboxamide functionality adds to the chemical diversity and reactivity of the pyrimidine ring, allowing for the synthesis of a wide range of derivatives with varied biological activities.
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methodologies. A novel polyfunctionalised pyrimidine-4-carboxylate was synthesized, which served as a precursor for constructing a series of pyrimidine derivatives, showcasing the versatility of the pyrimidine scaffold . A four-component reaction strategy has been employed for the synthesis of pyrimidine carboxamides, utilizing inexpensive and readily available starting materials, which is advantageous for pharmaceutical applications due to its atom and step economy . Additionally, a one-pot synthesis approach has been reported for the construction of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones, demonstrating the efficiency of multicomponent reactions in pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques. X-ray crystallography has revealed the crystal structures of certain carbazole-pyrimidine conjugates, providing insights into the effects of structural variations on the properties of these compounds . The novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, indicating the potential of this compound derivatives in crystal engineering .
Chemical Reactions Analysis
This compound derivatives have been involved in a range of chemical reactions. The reactivity of a new polyfunctionalised pyrimidine-4-carboxylate against 1,2-dinucleophiles and 1,4-dinucleophiles has been studied, leading to the synthesis of novel pyrimidine derivatives . Additionally, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, with regioselectivity being tunable by the carboxy function .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been comprehensively investigated. A series of carbazole-pyrimidine conjugates exhibited intramolecular charge-transfer states, leading to moderate-to-strong fluorescence emission with large Stokes shifts, which can be tuned by substituents on the pyrimidine moiety and spacers . The novel isocyanide-based three-component reaction for the synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides highlights the high atom economy of such reactions and the ability to construct multiple functional groups in a single synthetic step .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Pyrimidine-4-carboxamide derivatives have been extensively studied for their potential anticancer properties. A study by (Jayanthi, Venkatesh, & Thirunavukkarasu, 2015) found that Tetrahydropyrimidine Carboxamide derivatives exhibited significant antitumor activities. The study revealed that these compounds showed inhibitory actions on tumors and significantly improved blood parameters like hemoglobin, RBC, platelets, and WBC in animal models.
Anti-Inflammatory Applications
Pyrimidine nucleosides, such as 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, have been identified as effective anti-inflammatory agents. (Rajeswaran & Srikrishnan, 2008) discussed the structure and conformation of this compound, highlighting its importance in the treatment of adjuvant-induced arthritis.
Analgesic Properties
The modification of pyrimidine derivatives for analgesic properties has also been explored. (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) studied the methylation of pyridine moieties in pyrimidine derivatives, finding that specific modifications led to increased biological activity and potential for new analgesics.
Platelet Aggregation Inhibition
This compound analogs have shown promise as P2Y12 antagonists, useful in inhibiting platelet aggregation. (Caroff, Meyer, Treiber, Hilpert, & Riederer, 2014) optimized these compounds to achieve excellent ex vivo potency in human plasma for this purpose.
Wound Healing and Pain Management
In the field of wound healing and pain management, pyrimidine nanoparticles have shown significant activity. (Panneerselvam, Sivakumar, Arumugam, Selvaraj, & Indhumathy, 2017) demonstrated that pyrimidine-5-carboxamide nanoparticles significantly enhanced wound healing compared to standard treatments.
Synthesis Methods
The synthesis of pyrimidine carboxamides is a critical aspect of their application. (Guo, Liao, Liu, Li, Ji, Wu, & Jiang, 2017) outlined a novel strategy using a palladium-catalyzed oxidative process, showing promise for pharmaceutical applications.
Antimicrobial Activity
Pyrimidine derivatives have also been synthesized and evaluated for antimicrobial properties. (Ghodasara, Patel, & Shah, 2014) reported the synthesis and biological evaluation of pyrimidine-5-carboxamide derivatives that showed effective antibacterial and antifungal activities.
Wirkmechanismus
Target of Action
Pyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives have been found to exhibit anticancer activity and anti-inflammatory effects . They are known to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators .
Mode of Action
It is known that pyrimidine derivatives can act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ros, and induction of apoptosis .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, is likely to interact with these pathways.
Pharmacokinetics
A study on a similar compound, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, showed that it was highly bound to plasma proteins in rats, dogs, and humans . The clearance for this compound was 1.19 and 1.46 L/h/kg in rats and dogs, respectively .
Result of Action
Pyrimidine derivatives have been found to exhibit potential fungicidal activities against certain fungi . They have also been found to decrease NAEs in the brains of freely moving mice and modulate emotional behavior .
Action Environment
It is known that the activity of enzymes involved in pyrimidine ribonucleotide synthesis is required for cellular proliferation . Therefore, the cellular environment and the state of the cell likely play a role in the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Research on pyrimidines, including Pyrimidine-4-carboxamide, continues to evolve due to their immense applications in life sciences, medical sciences, and industrial chemistry . Future research directions may include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential anticancer activities .
Eigenschaften
IUPAC Name |
pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQZEGSMBFHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591356 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28648-86-4 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


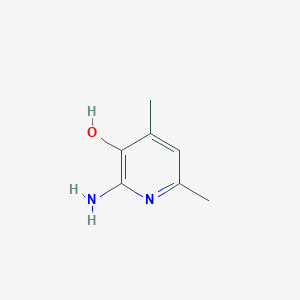
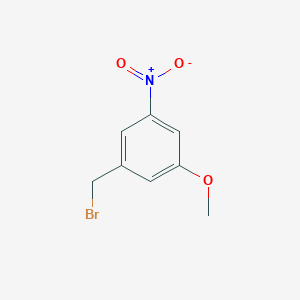
![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

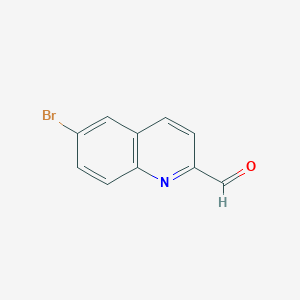
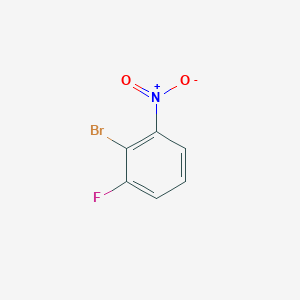
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
